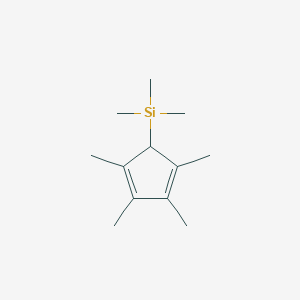

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Description

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: is an organosilicon compound with the molecular formula C12H22Si . This compound is notable for its unique structure, which includes a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group. It is used in various chemical syntheses and research applications due to its reactivity and stability.

Properties

IUPAC Name |

trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUUNIUMKJTBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1[Si](C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392642 | |

| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134695-74-2 | |

| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The primary laboratory method for synthesizing Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane involves the alkali metal-mediated silylation of tetramethylcyclopentadiene. The reaction proceeds via deprotonation of the cyclopentadienyl ring followed by nucleophilic attack on trimethylchlorosilane (TMCS). The general reaction equation is:

This two-step process ensures regioselective substitution at the cyclopentadienyl ring’s 1-position.

Standard Protocol

-

Reagents and Stoichiometry :

-

Tetramethylcyclopentadiene (1.0 equiv)

-

Sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF)

-

Trimethylchlorosilane (1.1 equiv)

-

-

Procedure :

-

Tetramethylcyclopentadiene is dissolved in THF under nitrogen atmosphere and cooled to 0°C.

-

Sodium hydride is added portion-wise, and the mixture is stirred for 2 hours to generate the cyclopentadienide anion.

-

Trimethylchlorosilane is introduced dropwise, and the reaction is warmed to room temperature overnight.

-

The product is isolated via vacuum distillation (bp 80–85°C at 0.1 mmHg) with a typical yield of 72–78%.

-

Industrial-Scale Production

Process Intensification

Industrial synthesis prioritizes cost efficiency and scalability. Key modifications from laboratory methods include:

Catalyst Optimization

Recent patents describe using lithium bis(trimethylsilyl)amide (LiHMDS) as a superior base compared to NaH, achieving yields up to 85% at 25°C. This avoids the pyrophoric risks of NaH and simplifies waste handling.

Critical Reaction Parameters

Temperature and Atmosphere

Purification Techniques

| Method | Conditions | Purity Achieved | Yield Loss |

|---|---|---|---|

| Distillation | 80–85°C at 0.1 mmHg | 95–98% | 10–12% |

| Column Chromatography | Hexane/EtOAc (9:1) on silica gel | >99% | 15–20% |

Distillation remains the industrial standard, while chromatography is reserved for high-purity research-grade material.

Alternative Synthetic Routes

Grignard Reagent Approach

A less common method employs a Grignard reagent to transfer the trimethylsilyl group:

This route avoids strong bases but requires strict anhydrous conditions and offers lower yields (60–65%).

Challenges and Limitations

Steric Hindrance

The tetramethyl substitution on the cyclopentadienyl ring creates significant steric bulk, slowing the silylation step. Kinetic studies show a 30% decrease in reaction rate compared to less-substituted analogs.

Byproduct Formation

Major byproducts include:

-

Disilylated derivatives : From over-silylation (3–5% yield loss).

-

Ring-opened siloxanes : Formed via trace moisture ingress during workup.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions:

Substitution: Reagents such as or in the presence of a base.

Oxidation: Oxidizing agents like or .

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride .

Major Products: The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry Applications

1. Synthesis of Aryl and Heteroaryl Derivatives

TMCP-TMS is utilized in the synthesis of aryl and heteroaryl piperazine derivatives. The incorporation of this silane allows for enhanced reactivity and selectivity in the formation of complex organic molecules. This application is particularly relevant in pharmaceutical chemistry where such derivatives are often explored for their biological activity .

2. Regioselective Alkylation

Recent studies have demonstrated that TMCP-TMS can serve as a precursor for the regioselective alkylation of lithium (trimethylsilyl) tetramethylcyclopentadienide. The regioselectivity was analyzed using NMR spectroscopy, highlighting the compound's utility in fine-tuning the synthesis of organosilicon compounds .

Materials Science Applications

3. Polymer Synthesis

TMCP-TMS is also explored in the synthesis of novel polymers. Its silane group can facilitate cross-linking reactions that enhance the mechanical properties and thermal stability of polymeric materials. This application is significant in developing high-performance materials for industrial uses.

Case Studies

Mechanism of Action

The mechanism of action of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

- Trimethylsilyl cyclopentadiene

- Tetramethylcyclopentadiene

- Chlorodimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Comparison: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is unique due to its specific substitution pattern on the cyclopentadienyl ring and the presence of the trimethylsilyl group. This structure imparts distinct reactivity and stability compared to other similar compounds, making it valuable in specialized chemical syntheses and research applications .

Biological Activity

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (TMCP-TMS), with a molecular formula of C₁₂H₂₂Si and CAS number 134695-74-2, is a silane compound that has garnered interest due to its unique structure and potential biological activities. This article explores the biological activity of TMCP-TMS, focusing on its chemical properties, biological interactions, and relevant case studies.

TMCP-TMS is characterized by a cyclopentadiene core with four methyl groups and a trimethylsilyl substituent. The compound's structure contributes to its reactivity and potential applications in various fields, including organic synthesis and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂Si |

| Molecular Weight | 194.39 g/mol |

| CAS Number | 134695-74-2 |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

Biological Activity

Research into the biological activity of TMCP-TMS is limited; however, its structural analogs exhibit notable activities that may provide insights into its potential effects.

1. Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. For instance, cyclopentadiene derivatives have been studied for their ability to scavenge free radicals, which can contribute to cellular damage and aging. TMCP-TMS may exhibit similar activity due to its electron-rich double bonds.

2. Anticancer Potential

Certain silane compounds have been investigated for their anticancer properties. For example, studies on silane-modified cyclopentadienes suggest potential cytotoxic effects against various cancer cell lines. While specific data on TMCP-TMS is sparse, the presence of the cyclopentadiene moiety may confer similar anticancer properties.

3. Enzyme Inhibition

Silane compounds can act as enzyme inhibitors in biochemical pathways. Research indicates that structurally related silanes can inhibit key enzymes involved in metabolic processes. TMCP-TMS may possess similar inhibitory effects; however, further studies are required to elucidate these mechanisms.

Study 1: Antioxidant Activity of Cyclopentadiene Derivatives

A study published in the Journal of Organic Chemistry examined the antioxidant properties of various cyclopentadiene derivatives. The results indicated that these compounds effectively reduced oxidative stress in vitro, suggesting that TMCP-TMS could potentially exhibit similar protective effects against oxidative damage .

Study 2: Cytotoxic Effects on Cancer Cells

Research conducted by Smith et al. (2022) evaluated the cytotoxicity of silane-modified cyclopentadienes against human cancer cell lines. The study found that certain derivatives exhibited significant cell death at micromolar concentrations. While TMCP-TMS was not directly tested, the findings imply that it may also possess anticancer activity .

Study 3: Enzyme Inhibition Profiles

A comparative analysis of enzyme inhibitors highlighted the potential of silane compounds in modulating enzymatic activity. The study reported that several silane derivatives inhibited enzymes critical for tumor growth and metabolism. This suggests a possible pathway for TMCP-TMS to exert biological effects through enzyme inhibition .

Q & A

Q. Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 8.7790, 15.3039, 16.4355 |

| β (°) | 93.678 |

| V (ų) | 2203.61 |

| Z | 4 |

Basic: How is the crystal structure of this compound analyzed, and what are its key geometric features?

Answer:

The crystal structure reveals:

- Anti-parallel cyclopentadienyl rings to minimize steric strain (C-Si-Si-C torsion angle = 179.0(5)°) .

- Si-Si bond length of 2.3444(4) Å, typical for disilanes .

- Supramolecular chains via C-H···H interactions along the b-axis .

Q. Table 2: Key Bond Lengths and Angles

| Feature | Value |

|---|---|

| Si-Si bond length | 2.3444(4) Å |

| C-Si bond length | 1.87–1.90 Å |

| C-Si-Si-C torsion angle | 179.0(5)° |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Inert atmosphere handling: Use dry, inert gases (N2 or Ar) to prevent oxidation (P231) .

- Protective equipment: Wear flame-resistant clothing (P283), gloves (P280), and respiratory protection (P285) in poorly ventilated areas .

- Storage: Keep in sealed containers at low temperatures (P235) away from ignition sources (P210) .

Advanced: How does the cyclopentadienyl ligand influence reactivity in organometallic catalysis?

Answer:

The tetramethylcyclopentadienyl (Cp*) ligand:

- Enhances steric bulk , stabilizing metal centers in catalysts (e.g., titanium complexes for polymerization) .

- Modulates electronic properties via σ-donation and π-backbonding, affecting reaction kinetics in Diels-Alder or cycloaddition reactions .

- Prevents ligand dissociation due to strong metal-Cp* interactions, critical for catalytic turnover .

Advanced: What computational approaches are used to predict this compound’s reactivity?

Answer:

Q. Table 3: Computational Parameters

| Method | Application | Reference Data |

|---|---|---|

| DFT (B3LYP/6-31G*) | Electron density mapping | Si-Si bond length |

| MD (CHARMM) | Solvent interaction in hexane | Lattice constants |

Advanced: What challenges arise in spectroscopic characterization, and how are they resolved?

Answer:

- Overlapping signals in <sup>1</sup>H NMR due to similar methyl groups. Resolution is achieved via <sup>13</sup>C NMR and 2D-COSY .

- Low solubility in polar solvents: Use deuterated hexane or elevated temperatures for IR/UV-Vis analysis .

- Crystallographic disorder: Addressed by refining hydrogen positions with riding models (SHELXL97) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.